![molecular formula C19H21N3O2S B2802431 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 930006-14-7](/img/structure/B2802431.png)
2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The structure of imidazole is a five-membered ring, containing two nitrogen atoms, and three carbon atoms . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Reactivity
Compounds related to "2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide" have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of imidazole and furan derivatives. For instance, El’chaninov and colleagues have explored the synthesis and properties of bis(furan-2-yl)-1H-imidazoles and their reactivity towards electrophilic substitution reactions, highlighting the methodological advancements in generating structurally complex heterocycles (El’chaninov, M. M., Vlasova, E., & El’chaninov, I. M., 2017); (El’chaninov, M. M., Achkasova, A. A., & El’chaninov, I. M., 2014).
Anticonvulsant and Antiprotozoal Activities
Research has also explored the bioactivity of imidazole derivatives. Aktürk et al. studied the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with promising biological activity (Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V., 2002). Additionally, Ismail et al. developed novel imidazo[1,2-a]pyridines with significant antiprotozoal properties, demonstrating the potential of these compounds in treating parasitic infections (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Antimicrobial Activity
Compounds bearing the imidazole and furan moieties have been evaluated for their antimicrobial properties. Baviskar et al. synthesized thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents through in vitro activity tests against various bacterial and fungal strains, underscoring the importance of structural diversification in the development of new antimicrobials (Baviskar, B. A., Khadabadi, S. S., & Deore, S., 2013).
Synthesis and Biological Evaluation
Further research by Evren et al. involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, investigating their anticancer activity and highlighting the therapeutic potential of these compounds in oncology (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).
properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14(2)21-18(23)13-25-19-20-11-17(15-7-4-3-5-8-15)22(19)12-16-9-6-10-24-16/h3-11,14H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIQDSPNFSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
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